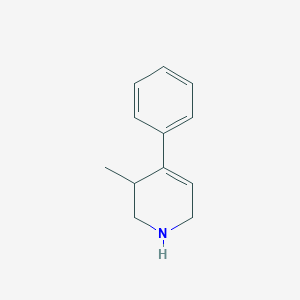
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which induces symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This compound has been extensively studied for its neurotoxic effects and its use in creating animal models of Parkinson’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization or distillation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by monoamine oxidase B in glial cells to form the neurotoxic 1-methyl-4-phenylpyridinium.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase B is the primary enzyme involved in the oxidation process.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methyl-4-phenylpyridinium, a potent neurotoxin.
Reduction and Substitution: Various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson’s disease. Its applications include:
Neurological Research: It is used to create animal models of Parkinson’s disease by inducing dopaminergic neuron degeneration.
Drug Development: It is used to screen potential neuroprotective agents and treatments for Parkinson’s disease.
Biochemical Studies: It helps in understanding the biochemical pathways involved in neurodegeneration and oxidative stress.
Mécanisme D'action
The neurotoxic effects of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine are mediated through its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B in glial cells . 1-Methyl-4-phenylpyridinium then enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to mitochondrial dysfunction, oxidative stress, and ultimately cell death . This process mimics the neurodegenerative effects seen in Parkinson’s disease.
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Phenylacetone: A precursor in the synthesis of this compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific neurotoxic effects and its ability to selectively destroy dopaminergic neurons, making it a valuable tool in Parkinson’s disease research .
Propriétés
Numéro CAS |
13299-58-6 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3 |
Clé InChI |
MAHYHSZTIJZRRO-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



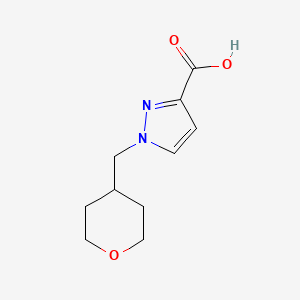
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)

![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)

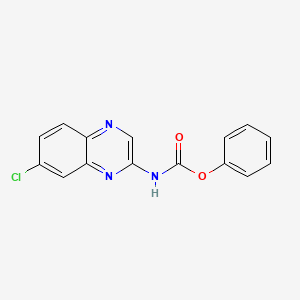
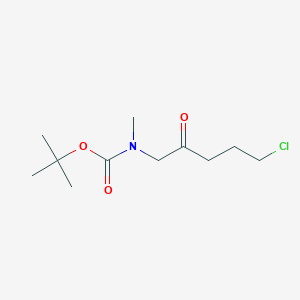
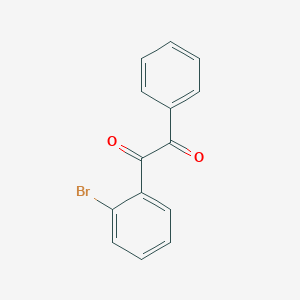

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
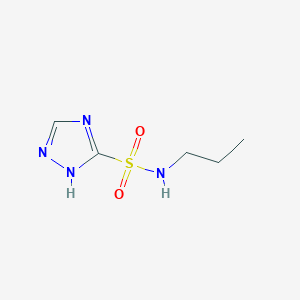
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
